2-Chloro-3,5-diiodo-6-methylpyridin-4-amine

Description

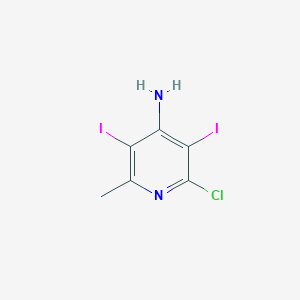

2-Chloro-3,5-diiodo-6-methylpyridin-4-amine is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine (Cl) at position 2, iodine (I) at positions 3 and 5, a methyl (-CH₃) group at position 6, and an amine (-NH₂) group at position 2.

Properties

IUPAC Name |

2-chloro-3,5-diiodo-6-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClI2N2/c1-2-3(8)5(10)4(9)6(7)11-2/h1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKVFTUGPRXOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClI2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Amination Strategy via Diazonium Salt Intermediates

A key approach involves the diazotization of an amino-substituted pyridine derivative followed by iodination and chlorination steps:

- Starting Material: 2-chloro-4-amino-5-methylpyridine or closely related derivatives.

- Diazotization: The amino group at position 4 is converted into a diazonium salt using sodium nitrite and strong acids (e.g., sulfuric acid or hydrochloric acid) at low temperatures (-10 °C to 0 °C).

- Iodination: The diazonium salt intermediate is treated with potassium iodide or sodium iodide to introduce iodine atoms selectively at the 3 and 5 positions.

- Chlorination: Chlorination at position 2 can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often under reflux conditions.

This method is supported by a four-step reaction sequence described for related pyridine derivatives, where diazotization, iodination, and chlorination are carefully controlled to achieve the desired substitution pattern.

Stepwise Halogenation Using Controlled Reaction Conditions

- Diazotization Conditions: Typically carried out in aqueous or aqueous/acetone solvents at temperatures between -10 °C and 0 °C to stabilize the diazonium salt.

- Iodide Source and Stoichiometry: Potassium iodide or sodium iodide is used in molar ratios close to 1:1.2-1.3 relative to the diazonium salt to ensure complete iodination at both 3 and 5 positions.

- Reaction Times: Iodination reactions are maintained for 2-6 hours, commonly around 3-4 hours, to maximize yield.

- Workup: After iodination, the reaction mixture is typically quenched and purified by filtration and washing to isolate the diiodo intermediate.

This approach benefits from mild reaction temperatures and the use of inexpensive reagents, making it suitable for industrial-scale synthesis.

Alternative Chlorination and Amination Routes

An alternative route involves:

- Preparation of 3-cyano-4-methyl-2-pyridone intermediates , followed by chlorination using POCl3 and PCl5 at reflux (~115 °C) to introduce chlorine at position 2.

- Conversion of the cyano group to an amido group via treatment with concentrated sulfuric acid at elevated temperatures (70-110 °C).

- Final conversion of the amido group to the amino group by reaction with a strong base (e.g., sodium hydroxide) and halogen (preferably bromine) at mild temperatures (10-30 °C).

This multistep process has been demonstrated for related chlorinated methylpyridine amines and provides a controlled way to introduce the amino group at position 4 after halogenation.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diazotization | 2-amino-3,5-diiodo-6-methylpyridine + NaNO2 + H2SO4 or HCl | -10 to 0 | 2-4 | - | Formation of diazonium salt |

| 2 | Iodination | KI or NaI | 0 | 3-4 | High | Selective iodination at 3,5 positions |

| 3 | Chlorination | POCl3, PCl5, or SOCl2 | Reflux (~115) | 2 | Moderate | Chlorination at position 2 |

| 4 | Amination (if needed) | Strong acid hydrolysis + base + halogen (Br2) | 70-110 / 10-30 | 3 / 1 | Moderate | Conversion of cyano or amido to amino group |

Research Findings and Analysis

- The diazotization-iodination sequence is critical for achieving high regioselectivity and yield in the introduction of iodine atoms at the 3 and 5 positions.

- Chlorination using POCl3 and PCl5 is preferred for its efficiency and relatively mild reaction conditions compared to other chlorinating agents.

- The amination step via hydrolysis and halogenation is well-established but requires careful control of temperature and stoichiometry to avoid overreaction or degradation.

- Industrial applicability is enhanced by the use of inexpensive reagents such as sodium nitrite, potassium iodide, and common chlorinating agents.

- Reaction yields for each step vary but are generally moderate to high, with overall yields depending on purification efficiency and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-diiodo-6-methylpyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

2-Chloro-3,5-diiodo-6-methylpyridin-4-amine has been investigated for its potential therapeutic effects, particularly in cancer treatment. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism of action is believed to involve interactions with specific molecular targets within these cells, leading to apoptosis and inhibition of proliferation.

Biological Activity:

The compound exhibits a range of biological activities:

- Anticancer Activity: Significant cytotoxicity against human cancer cell lines has been reported.

- Antimicrobial Properties: Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects: Evidence suggests modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Organic Synthesis

Intermediate in Synthesis:

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as substitution, oxidation, reduction, and coupling reactions (e.g., Suzuki-Miyaura coupling) to form diverse derivatives.

Synthetic Routes:

Common methods for synthesizing this compound include:

- Halogenation: The introduction of iodine atoms at the 3 and 5 positions typically involves using iodine and an oxidizing agent on 2-Chloro-6-methylpyridin-4-amine.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique halogenated structure allows it to participate in reactions that yield valuable chemical products used across various industries.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces cytotoxic effects on MCF-7 and A549 cells | |

| Antimicrobial Properties | Effective against Gram-positive & Gram-negative bacteria | |

| Anti-inflammatory Effects | Modulates inflammatory pathways |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it displayed notable activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy and found that the compound inhibited bacterial growth effectively at varying concentrations.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-diiodo-6-methylpyridin-4-amine involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Chloro-3,5-diiodo-6-methylpyridin-4-amine, we compare it with structurally or functionally related compounds from the literature. Key distinctions arise from halogen substitution patterns, aromatic ring systems, and functional group interactions.

Halogenated Pyridine Derivatives

- 2-Chloro-3,5-dinitrobenzamide (): This compound features a benzamide core with chlorine at position 2 and nitro (-NO₂) groups at positions 3 and 3. Unlike the target compound, nitro groups are stronger electron-withdrawing substituents than iodine, leading to higher melting points (e.g., 64°C for 2-chloro-3,5-dinitrobenzamide) . The absence of iodine reduces molecular weight and polarizability, impacting solubility in nonpolar solvents.

- 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): A pyrimidine derivative with dichloro substituents and phenyl groups. Pyrimidines generally exhibit lower aromatic stability compared to pyridines, affecting their reactivity in substitution reactions. The dichloro groups enhance electrophilicity but lack the steric bulk and heavy-atom effects of iodine .

Halogenation and Reactivity

- Iodine vs. Chlorine : The presence of iodine in this compound increases its molecular weight (atomic mass of I = 127 vs. Cl = 35.5) and polarizability, enhancing van der Waals interactions. This may improve crystallinity but reduce solubility in aqueous media compared to chloro- or nitro-substituted analogs .

- Fluorinated Analogs () : Fluorinated compounds like 2-chloro-3,3,3-trifluoro-1,1,1-trichloropropane exhibit distinct reactivity due to fluorine’s high electronegativity and small atomic radius. Fluorine substitution typically increases thermal stability but reduces nucleophilic substitution rates compared to iodine .

Data Table: Comparative Analysis

Notes

- Synthesis : The compound’s synthesis likely involves halogenation of a pyridine precursor under controlled conditions to avoid over-iodination.

- Future Directions : Computational modeling (e.g., DFT) could predict properties like solubility or reactivity, guiding experimental work.

Biological Activity

Overview

2-Chloro-3,5-diiodo-6-methylpyridin-4-amine is a halogenated pyridine derivative that has garnered attention due to its potential biological and therapeutic effects. This compound is classified within the broader category of pyridine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both chlorine and iodine atoms, contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The halogen atoms in the compound enhance its reactivity, allowing it to form strong interactions with proteins, enzymes, and other biological molecules. This interaction can lead to alterations in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, facilitating the formation of carbon-nitrogen bonds.

- Electrophilic Interactions : The halogens can act as electrophiles, engaging in various chemical transformations that may affect biological targets.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several pathogens. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways .

Anticancer Evaluation

A study conducted on the anticancer properties of various pyridine derivatives included this compound among its subjects. The compound was tested against six human cancer cell lines and showed promising results with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | A549 | 15.0 |

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3,5-diiodo-6-methylpyridin-4-amine, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via sequential halogenation of a pyridine precursor. For example, iodination using iodine monochloride (ICl) in acetic acid under reflux, followed by chlorination with POCl₃ or SOCl₂. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Intermediate purification may involve recrystallization in ethanol or column chromatography with silica gel .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- NMR : ¹H NMR will show singlet peaks for the methyl group (δ ~2.5 ppm) and aromatic protons. ¹³C NMR will confirm the pyridine backbone and substituents.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should display the molecular ion peak [M+H]⁺, with isotopic patterns reflecting chlorine and iodine atoms.

- IR : Stretching vibrations for C-I (~500 cm⁻¹) and C-Cl (~600 cm⁻¹) bonds are critical .

Q. How can purity be ensured during synthesis, and what solvents are suitable for recrystallization?

- Methodological Answer : Purity is verified via melting point analysis (compare with literature values) and elemental analysis. Recrystallization solvents like ethanol, dichloromethane, or ethyl acetate are effective. For iodine-containing compounds, light-sensitive degradation should be mitigated by storing samples in amber vials .

Advanced Research Questions

Q. What challenges arise in X-ray crystallography due to the presence of iodine atoms, and how can they be addressed?

- Methodological Answer : Heavy iodine atoms cause strong X-ray absorption, complicating data collection. Use high-intensity synchrotron radiation or adjust exposure times to avoid overloading detectors. Structure refinement software like SHELXL (via Olex2 or SHELXTL) can handle anomalous scattering effects. Hydrogen bonding networks should be analyzed to resolve disorder in the pyridine ring .

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what basis sets are appropriate?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a triple-zeta basis set (6-311G** for lighter atoms, LANL2DZ for iodine). Calculate HOMO-LUMO gaps to assess reactivity, and compare electrostatic potential maps with experimental NMR chemical shifts. Solvent effects (e.g., PCM model for polar solvents) improve accuracy .

Q. How do steric and electronic effects of iodine substituents influence nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Iodine's large atomic radius increases steric hindrance, slowing NAS compared to chloro analogs. Kinetic studies (e.g., using UV-Vis to track reaction rates) can quantify this. Electron-withdrawing effects of iodine activate the pyridine ring at specific positions—substituent orientation can be confirmed via NOESY NMR .

Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.